
Tetraammineplatinum dichloride xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammineplatinum dichloride xhydrate, also known as tetraammineplatinum(II) chloride hydrate, is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions, along with varying amounts of water of hydration (xH2O). This compound is commonly used as a precursor to synthesize other platinum catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetraammineplatinum dichloride xhydrate can be synthesized by reacting ammonium chloroplatinate(IV) with oxalic acid, ammonia water, and calcium acetate in a sequence of steps. The resulting tetraammineplatinum(II) acetate solution is then concentrated and crystallized to obtain tetraammineplatinum(II) acetate crystals, which are vacuum dried to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves the reaction of ammonium chloroplatinate(IV) with ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure high conversion rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraammineplatinum dichloride xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form metallic platinum or lower oxidation state platinum compounds.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium heptamolybdate, ammonium chromate, and ammonium dichromate. These reactions are typically carried out under inert atmospheres and at elevated temperatures ranging from 50 to 500°C .
Major Products Formed
The major products formed from these reactions include bimetallic powders, such as platinum-molybdenum and platinum-chromium alloys, which are used as catalysts in various industrial processes .
Wissenschaftliche Forschungsanwendungen
Tetraammineplatinum dichloride xhydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of tetraammineplatinum dichloride xhydrate involves the coordination of the platinum ion with target molecules, such as DNA or other biological macromolecules. The platinum ion forms stable complexes with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of platinum-DNA adducts leads to the inhibition of DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Tetraammineplatinum dichloride xhydrate can be compared with other similar compounds, such as:
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but contains palladium instead of platinum.
Ammonium tetrachloroplatinate(II): Contains a different coordination environment around the platinum ion.
Sodium hexachloroplatinate(IV) hexahydrate: Contains platinum in a higher oxidation state and different coordination environment.
This compound is unique due to its specific coordination environment and its ability to form stable complexes with a wide range of ligands, making it a versatile precursor for synthesizing various platinum-based catalysts and drugs .
Eigenschaften
Molekularformel |
ClH10N4OPt-3 |
|---|---|
Molekulargewicht |
312.64 g/mol |
IUPAC-Name |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
InChI-Schlüssel |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


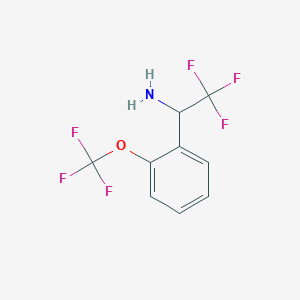
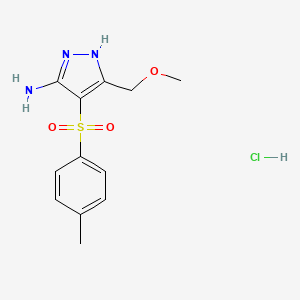
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)
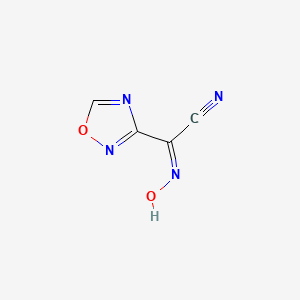
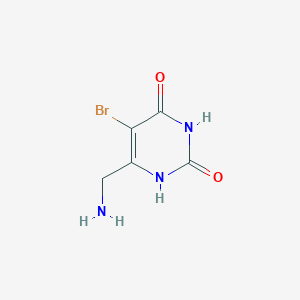
![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
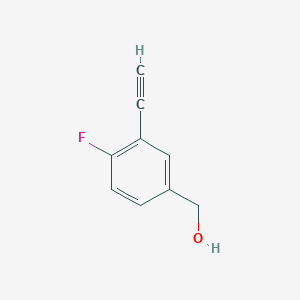
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
